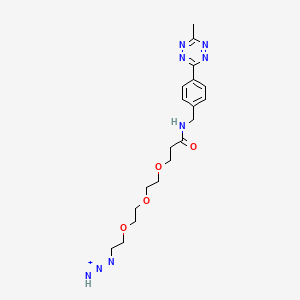
Methyltetrazine-amino-PEG3-azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyltetrazine-amino-PEG3-azide is a heterobifunctional polyethylene glycol (PEG) linker containing a methyltetrazine group and an azide group. This compound is widely used in bioorthogonal chemistry, which involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. The methyltetrazine group is reactive with carboxylic acids and activated esters, while the azide group reacts with terminal alkynes and cyclooctyne derivatives via click chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyltetrazine-amino-PEG3-azide can be synthesized through a series of chemical reactions involving the introduction of methyltetrazine and azide functional groups onto a PEG backbone. The synthetic route typically involves the following steps:
PEG Functionalization: The PEG backbone is functionalized with amino groups.
Methyltetrazine Introduction: The amino-functionalized PEG is reacted with a methyltetrazine derivative to introduce the methyltetrazine group.
Azide Introduction:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product. The compound is typically produced under cGMP (current Good Manufacturing Practice) conditions to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Methyltetrazine-amino-PEG3-azide undergoes various types of chemical reactions, including:
Click Chemistry Reactions: The azide group reacts with terminal alkynes and cyclooctyne derivatives via click chemistry, forming stable triazole linkages.
Inverse Electron Demand Diels-Alder (IEDDA) Reactions: The methyltetrazine group participates in IEDDA reactions with strained alkenes and alkynes.
Common Reagents and Conditions
Reagents: Terminal alkynes, cyclooctyne derivatives, strained alkenes, and alkynes.
Conditions: Reactions are typically carried out under mild conditions, often at room temperature, and in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or water.
Major Products
The major products formed from these reactions are stable triazole linkages and Diels-Alder adducts, which are useful in various applications, including bioconjugation and drug delivery .
Scientific Research Applications
Methyltetrazine-amino-PEG3-azide has a wide range of scientific research applications, including:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Employed in bioorthogonal labeling for imaging and tracking biomolecules in live cells.
Medicine: Utilized in drug delivery systems to target specific cells or tissues.
Industry: Applied in the development of advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action of methyltetrazine-amino-PEG3-azide involves its participation in bioorthogonal reactions. The methyltetrazine group reacts with strained alkenes and alkynes through IEDDA reactions, while the azide group undergoes click chemistry with terminal alkynes and cyclooctyne derivatives. These reactions occur rapidly and selectively, allowing for the precise modification of biomolecules without interfering with native biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Azido-PEG3-amine: Contains an azide group and an amino group, used in similar click chemistry applications.
Methyltetrazine-amido-PEG3-azide: Similar structure but with slight variations in functional groups.
Uniqueness
Methyltetrazine-amino-PEG3-azide is unique due to its dual functionality, allowing it to participate in both click chemistry and IEDDA reactions. This versatility makes it highly valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C19H27N8O4+ |
|---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
imino-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethylimino]azanium |
InChI |
InChI=1S/C19H26N8O4/c1-15-23-25-19(26-24-15)17-4-2-16(3-5-17)14-21-18(28)6-8-29-10-12-31-13-11-30-9-7-22-27-20/h2-5,20H,6-14H2,1H3/p+1 |
InChI Key |
PGGGHMANNDCVIN-UHFFFAOYSA-O |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCN=[N+]=N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















